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Compound of Interest

Compound Name: Trimethylsilyl 4-pentenoate

CAS No.: 23523-56-0

Cat. No.: B11913511

Get Quote

Executive Summary
Trimethylsilyl 4-pentenoate (CAS: 23523-56-0) is a specialized organosilicon intermediate

used primarily as a "masked" carboxylic acid in complex organic synthesis and materials

science. Unlike simple alkyl esters, the trimethylsilyl (TMS) ester bond is highly labile to

hydrolysis but robust under non-protic conditions, making it an ideal transient protecting group.

Its primary utility lies in orthogonal functionalization workflows, particularly in the synthesis of

functionalized polysiloxanes (silicones) and boron-containing therapeutics. By masking the

acidic proton of 4-pentenoic acid, this reagent allows the terminal alkene to undergo metal-

catalyzed transformations (such as hydrosilylation or hydroboration) without poisoning the

catalyst or causing unwanted side reactions. Once the carbon-backbone architecture is

established, the carboxylic acid can be quantitatively regenerated under mild conditions.

Chemical Identity & Properties
Disambiguation Note: Do not confuse this compound with Methyl 3-(trimethylsilyl)-4-pentenoate

(CAS 185411-12-5), a C-silylated isomer used in different contexts. The subject of this guide is

the O-silylated ester.
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Property Data

IUPAC Name Trimethylsilyl pent-4-enoate

CAS Number 23523-56-0

Molecular Formula

Molecular Weight 172.30 g/mol

Structure

Boiling Point 66 °C @ 14 Torr (Lit.)[1]

Density ~0.89 g/mL (Estimated)

Solubility
Soluble in non-polar organic solvents (Hexane,

DCM, THF). Hydrolyzes in water/alcohols.

Stability

Moisture sensitive. Stable under inert

atmosphere (Ar/

).

Mechanistic Utility in Synthesis[2][3]
The strategic value of Trimethylsilyl 4-pentenoate stems from its dual functionality: the

reactive alkene tail and the labile silyl head.

The "Catalyst Protection" Mechanism
In reactions involving transition metals (e.g., Platinum-catalyzed hydrosilylation) or Lewis acids

(e.g., Hydroboration), free carboxylic acids are problematic.

Problem: Free -COOH groups can coordinate to Pt/Rh catalysts, reducing turnover

frequency (TOF), or react with hydride sources (Si-H) to form silyl esters with evolution of

, consuming the hydride intended for the alkene.

Solution: The TMS ester masks the acidic proton. The Si-O bond is sterically bulky enough to

prevent catalyst coordination but electronically distinct enough to allow clean regeneration.
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Orthogonal Reactivity Map
The molecule allows for modifications at the alkene terminus while preserving the latent acid

functionality.
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Figure 1:Reactivity map showing the divergent synthetic pathways enabled by the TMS ester

protection.

Synthesis & Preparation Protocols
While commercially available, fresh preparation is often required to ensure the absence of

hydrolysis products (free acid), which can poison sensitive catalytic cycles.

Protocol A: Silylation via Chlorotrimethylsilane (TMSCl)
Best for: Small-scale, rapid synthesis where filtration of salts is acceptable.

Reagents:

4-Pentenoic acid (1.0 equiv)

Chlorotrimethylsilane (TMSCl) (1.2 equiv)

Triethylamine (

) (1.3 equiv)
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Solvent: Anhydrous Dichloromethane (DCM) or Pentane.

Step-by-Step:

Setup: Flame-dry a 2-neck round bottom flask under Argon. Add 4-pentenoic acid and

in solvent. Cool to 0 °C.

Addition: Add TMSCl dropwise via syringe over 15 minutes. A white precipitate (

) will form immediately.

Reaction: Warm to room temperature (RT) and stir for 2–4 hours.

Workup: Dilute with dry pentane (to precipitate remaining salts). Filter quickly under inert

atmosphere (Schlenk frit recommended).

Purification: Concentrate filtrate and distill under reduced pressure (approx. 66 °C @ 14

Torr).

Storage: Store under Argon in a Schlenk tube. Strictly exclude moisture.

Protocol B: Silylation via Hexamethyldisilazane (HMDS)
Best for: Large-scale, "atom-economic" synthesis. No salts are produced, only ammonia gas.

Reagents:

4-Pentenoic acid (1.0 equiv)

Hexamethyldisilazane (HMDS) (0.6 equiv)

Catalyst: Saccharin or Iodine (trace, optional).

Step-by-Step:

Setup: Mix acid and HMDS in a flask equipped with a reflux condenser.

Reaction: Heat to 60–80 °C. Ammonia (
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) gas will evolve.

Completion: Monitor by IR (disappearance of -OH stretch) or NMR.

Purification: Direct vacuum distillation of the reaction mixture yields pure Trimethylsilyl 4-
pentenoate.

Application: Functionalization of Silicone
Polymers[4][5]
The most critical application of Trimethylsilyl 4-pentenoate is in the synthesis of carboxyl-

functionalized polysiloxanes. These materials are essential for creating pH-sensitive drug

delivery vehicles, self-healing elastomers, and surface-modified biosensors.

The "Protected" Hydrosilylation Workflow
Direct hydrosilylation of 4-pentenoic acid with poly(methylhydrosiloxane) (PMHS) often leads to

cross-linking (gelation) due to the reaction of Si-H with the carboxylic acid. Using the TMS ester

circumvents this.

Experimental Workflow:

Hydrosilylation:

Substrates: Poly(dimethylsiloxane-co-methylhydrosiloxane) + Trimethylsilyl 4-
pentenoate (1.1 equiv per Si-H).

Catalyst: Karstedt’s Catalyst (Pt(0)-divinyltetramethyldisiloxane), ~10-50 ppm Pt.

Conditions: Toluene, 60–80 °C, 4–12 hours.

Observation: Monitor the disappearance of the Si-H peak (~2150

) via FTIR.

Desilylation (Deprotection):

Reagent: Methanol (excess) or THF/Water.
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Process: Add MeOH to the reaction mixture. Stir at RT for 1 hour.

Byproduct Removal: The byproduct is Methoxytrimethylsilane (TMSOMe), which is volatile

(BP ~57 °C) and easily removed by rotary evaporation along with the solvent.

Result: A clean polysiloxane backbone with pendant propyl-carboxylic acid groups.

Step 1: Hydrosilylation

Step 2: Methanolysis (Deprotection)
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Figure 2:Workflow for converting Si-H siloxanes to COOH-siloxanes using TMS 4-pentenoate.

Safety & Handling
Moisture Sensitivity: The compound hydrolyzes rapidly upon exposure to atmospheric

moisture, releasing 4-pentenoic acid (stench) and hexamethyldisiloxane. Handle only in a

fume hood or glovebox.
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Flammability: Flash point is expected to be < 60 °C. Treat as a flammable liquid (Class 3).

Toxicity: While specific toxicology data is limited, degradation products include 4-pentenoic

acid (irritant, permeator) and trimethylsilanol. Wear nitrile gloves and safety goggles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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